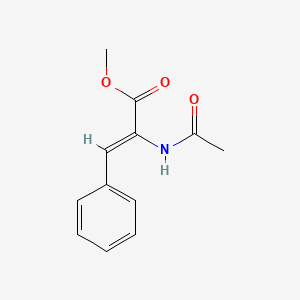

(Z)-Methyl 2-acetamido-3-phenylacrylate

描述

Significance of α,β-Unsaturated Esters in Synthetic Chemistry

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group of an ester. This arrangement creates a highly versatile and reactive functional group that is of paramount importance in synthetic chemistry. The conjugated system allows for reactivity at multiple sites, making these compounds valuable intermediates for constructing complex molecular architectures. rsc.orgtcichemicals.com

The key to their utility lies in their electronic properties. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is famously exploited in the Michael addition, a cornerstone of carbon-carbon bond formation. rsc.org Furthermore, the double bond can participate in a variety of other transformations, including pericyclic reactions like the Diels-Alder cycloaddition, catalytic hydrogenation, and various oxidation and reduction reactions. nih.gov

Within this class, α,β-dehydroamino acid esters, such as (Z)-methyl 2-acetamido-3-phenylacrylate, are particularly significant. These compounds are precursors to both natural and unnatural α-amino acids, which are the fundamental building blocks of proteins and numerous pharmaceuticals. organic-chemistry.org The presence of the α,β-double bond has a profound effect on the conformational properties of peptides, introducing a rigidifying effect on the peptide backbone. rsc.orgnih.gov This rigidity can enhance the binding affinity of a peptide to its receptor and can also increase its stability against degradation by enzymes. rsc.org Consequently, α,β-dehydroamino acids are found in a wide range of naturally occurring peptidyl metabolites with significant biological activities, including antibiotic, antifungal, and antitumor properties. nih.gov

Stereochemical Considerations in α,β-Unsaturated Systems: Focus on Z-Isomerism

The geometry of the double bond in α,β-unsaturated systems is a critical stereochemical feature that dictates the molecule's three-dimensional shape and, consequently, its reactivity and biological function. In trisubstituted alkenes like methyl 2-acetamido-3-phenylacrylate, this geometry is defined as either (E) or (Z). The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on each carbon of the double bond. If the higher-priority groups are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated (E) (from entgegen, meaning "opposite").

For this compound, the acetamido group and the phenyl group are on the same side of the C=C double bond. This specific arrangement is often crucial for its utility as a synthetic intermediate. In the context of asymmetric synthesis, the (Z)-isomer is a key precursor for the synthesis of L-phenylalanine and its derivatives through asymmetric hydrogenation. The geometry of the substrate is fundamental for achieving high enantioselectivity, as the chiral catalyst must coordinate effectively to the molecule to control the facial selectivity of the hydrogen addition.

The stereoselective synthesis of the (Z)-isomer is a significant challenge in organic chemistry. rsc.org Many synthetic methods produce mixtures of (E) and (Z)-isomers, requiring difficult purification steps. Therefore, considerable research has been focused on developing synthetic routes that favor the formation of the thermodynamically less stable (Z)-isomer with high selectivity. The ability to control this stereochemical outcome is essential, as the different isomers can lead to peptides with distinct conformations and biological activities. rsc.org

Historical Context and Evolution of Synthetic Approaches to this compound Derivatives

The synthesis of α,β-dehydroamino acids and their esters has a rich history, with methods evolving from classical condensations to highly selective modern catalytic reactions.

A foundational method for the synthesis of compounds like methyl 2-acetamido-3-phenylacrylate is the Erlenmeyer-Plöchl azlactone synthesis , first reported in the late 19th century. This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde (such as benzaldehyde) in the presence of acetic anhydride (B1165640). rsc.org The reaction proceeds through a 5-(4H)-oxazolone intermediate, commonly known as an azlactone. This intermediate can then be ring-opened with an alcohol, such as methanol, to yield the desired α,β-dehydroamino acid ester. While historically significant, this method often provides the more stable (Z)-isomer but can suffer from harsh reaction conditions and limited substrate scope. A related patented process involves reacting glycine (B1666218) with aromatic aldehydes in the presence of acetic anhydride and a tertiary amine to produce 2-acetamidocinnamic acid, the corresponding carboxylic acid. google.com

Over the decades, synthetic chemists have developed milder and more stereoselective methods to overcome the limitations of the classical approaches. The evolution of these methods reflects the broader advancements in organic synthesis, particularly in catalysis.

Modern approaches focus on achieving high yields and, crucially, high stereoselectivity. These include:

Horner-Wadsworth-Emmons (HWE) and Wittig Reactions: These olefination reactions provide reliable routes to α,β-unsaturated esters, though controlling the Z/E selectivity can sometimes be challenging. rsc.org

Proline-Catalyzed Aldol (B89426) Condensation: More recently, organocatalytic methods have emerged as powerful tools. A proline-catalyzed aldol condensation between a glycine Schiff base and an aldehyde can deliver (Z)-configured α,β-dehydroamino esters in high yield and selectivity under mild conditions. acs.org

Mukaiyama-Michael Additions: The reaction of silyl (B83357) ketene (B1206846) acetals with N-protected imino esters can stereoselectively produce (Z)-α,β-dehydroamino esters. rsc.org

The following table provides a comparative overview of some key synthetic strategies, highlighting the progression towards greater efficiency and stereocontrol.

| Synthetic Method | Key Reagents | Typical Stereoselectivity | Key Advantages | Reference(s) |

| Erlenmeyer-Plöchl Synthesis | Benzaldehyde (B42025), N-acetylglycine, Acetic Anhydride, Sodium Acetate (B1210297) | Predominantly (Z) | Classical, well-established method | rsc.org |

| Proline-Catalyzed Aldol Condensation | Glycine Schiff base, Benzaldehyde, Proline | High Z-selectivity (e.g., >20:1) | Mild conditions, high yields, broad aldehyde scope | acs.org |

| Mukaiyama-Michael Addition | Silyl ketene acetal, N-tosylimine of β,γ-unsaturated α-keto ester | High Z-selectivity | Stereodivergent potential with catalyst choice | rsc.org |

| Asymmetric Hydrogenation (of the product) | (Z)-substrate, H₂, Chiral Rhodium or Iridium catalyst | High enantioselectivity (for the saturated product) | Access to enantiopure amino acids | researchgate.net, organic-chemistry.org, researchgate.net |

This evolution from stoichiometric, high-temperature reactions to catalytic, highly selective transformations underscores the progress in synthetic methodology, enabling the efficient production of valuable and complex molecules like this compound for advanced applications.

Structure

3D Structure

属性

IUPAC Name |

methyl (Z)-2-acetamido-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHBABPFFAKJD-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-78-4 | |

| Record name | NSC370099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Z Methyl 2 Acetamido 3 Phenylacrylate and Analogues

Established Synthetic Pathways for (Z)-Methyl 2-acetamido-3-phenylacrylate

Established methods for synthesizing this compound primarily rely on the condensation of key precursor molecules, which can be performed directly or through multi-step convergent approaches involving stable intermediates.

The most prominent direct synthesis method is the Erlenmeyer-Plöchl reaction, which has been a cornerstone for the synthesis of α,β-unsaturated N-acylamino acids for over a century. wikipedia.org This reaction involves the condensation of an N-acylglycine, such as N-acetylglycine or hippuric acid, with an aldehyde, in this case, benzaldehyde (B42025). The reaction is typically carried out in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). researchgate.netjocpr.com

The process begins with the cyclization of the N-acylglycine in acetic anhydride to form an azlactone (an oxazolone). This intermediate possesses acidic protons at the C4 position, which allows it to undergo a Perkin-type condensation with benzaldehyde. wikipedia.org The resulting 4-benzylideneazlactone is then subjected to alcoholysis, typically with methanol, to open the ring and form the methyl ester of the α,β-dehydroamino acid. While this pathway involves an azlactone intermediate, it can often be performed as a one-pot or two-step sequence from the basic precursors, qualifying it as a direct synthesis. The general reaction is valued for its use of readily available starting materials. jocpr.com

Table 1: Key Components in Erlenmeyer-Plöchl Synthesis

| Component | Role | Example |

|---|---|---|

| N-Acylglycine | Provides the amino acid backbone | N-acetylglycine, Hippuric acid |

| Aldehyde | Provides the side chain | Benzaldehyde |

| Condensing Agent | Facilitates azlactone formation | Acetic anhydride |

| Base Catalyst | Promotes condensation | Sodium acetate |

Convergent syntheses involve the independent preparation of key intermediates that are later combined to form the final product. These methods can offer better control over purity and stereochemistry compared to direct, one-pot procedures.

Enamines, or their tautomeric imine counterparts (Schiff bases), serve as valuable intermediates in the synthesis of dehydroamino acids. masterorganicchemistry.com A general strategy involves the reaction of a glycine (B1666218) ester Schiff base with an aldehyde. acs.org For instance, a glycine methyl ester can be reacted with benzophenone (B1666685) to form a stable Schiff base. This intermediate, upon deprotonation with a base, generates a nucleophilic enolate that can react with benzaldehyde in an aldol-type condensation. Subsequent elimination of water and hydrolysis of the imine group yields the target α,β-dehydroamino acid ester.

Recent advancements have shown that proline-catalyzed aldol (B89426) condensation between a glycine Schiff base and various aldehydes can produce Z-configured α,β-dehydroamino ester derivatives in high yields. acs.org The use of specific Schiff bases, such as those derived from benzophenone with a hydroxyl group, has been found to be crucial for achieving high reactivity and Z-selectivity. acs.org Tautomeric imine forms are generally less stable than the corresponding enamine forms, with the equilibrium depending on factors like intramolecular hydrogen bonding and steric hindrance. nih.gov

This pathway is a more controlled variant of the Erlenmeyer-Plöchl reaction where the oxazolone (B7731731) (azlactone) intermediate is isolated and purified before proceeding. The synthesis starts with the condensation of N-acetylglycine or hippuric acid with benzaldehyde in acetic anhydride and sodium acetate to specifically form 4-benzylidene-2-methyloxazol-5-one or 4-benzylidene-2-phenyloxazol-5-one. wikipedia.orgresearchgate.net

These azlactones are stable, often crystalline, compounds that can be purified to a high degree. jocpr.com The purified azlactone is then subjected to methanolysis. The ring-opening is typically achieved by refluxing the azlactone in methanol, sometimes with a base or acid catalyst, to yield this compound. This multi-step approach allows for the removal of impurities generated during the initial condensation, often resulting in a final product with higher purity. The stability of the Z-isomer of the vinyl bromide derivative of dehydroamino acids has been noted, suggesting an inherent thermodynamic preference that can favor the formation of the desired (Z)-isomer in related systems. researchgate.net

| Purity | Often requires extensive purification of the final product. | Higher purity of the final product is generally achieved. |

Multi-step Convergent Syntheses.

Stereoselective Synthesis of this compound

Achieving high stereoselectivity for the (Z)-isomer is a primary goal in the synthesis of dehydroamino acids. Modern catalytic methods have been developed to address this challenge, offering high selectivity under mild conditions.

A highly effective and stereoselective method for the synthesis of Z-enamides involves the palladium-catalyzed hydroamidation of terminal alkynes. organic-chemistry.orgnih.gov This reaction provides a powerful tool for accessing Z-isomers, which are often the thermodynamically less favorable product. organic-chemistry.org

The reaction typically involves an amide and an electron-deficient terminal alkyne in the presence of a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)2). organic-chemistry.orgnih.gov For the synthesis of an analogue to the target molecule, acetamide (B32628) could be reacted with methyl phenylpropiolate. The key to the high Z-selectivity is a proposed intramolecular hydrogen bond between the amide proton and the carbonyl oxygen of the ester group in the vinyl-palladium intermediate. This interaction stabilizes the transition state leading to the Z-isomer, which then undergoes protodepalladation to yield the Z-enamide selectively. organic-chemistry.orgacs.org

Optimization studies have identified effective reaction conditions, such as using Pd(OAc)2 as the catalyst, with trifluoroacetic acid and sodium acetate in toluene (B28343) at elevated temperatures. organic-chemistry.org This methodology is noted for its operational simplicity, broad substrate scope, and high functional group tolerance, making it a valuable modern alternative to classical methods. organic-chemistry.orgnih.gov

Table 3: Conditions for Palladium-Catalyzed Hydroamidation

| Component | Specific Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)2 | Facilitates the hydroamidation reaction |

| Alkyne | Electron-deficient terminal alkynes | Reactant providing the carbon backbone |

| Amide | Primary amides (e.g., Acetamide) | Reactant providing the amido group |

| Acid | Trifluoroacetic acid (TFA) | Additive to promote catalysis |

| Base | Sodium Acetate | Additive/Buffer |

| Solvent | Toluene | Reaction medium |

| Temperature | 70°C | To ensure sufficient reaction rate |

Other Enantioselective and Diastereoselective Routes

Beyond palladium-catalyzed methods, other stereoselective strategies have been developed for the synthesis of α,β-dehydroamino acid esters. These methods often provide high levels of enantiomeric and diastereomeric purity.

One notable approach involves the proline-catalyzed aldol condensation of a glycine Schiff base with various aldehydes. This method has proven effective in producing Z-configured α,β-dehydroamino ester derivatives in high yields. acs.org The reaction demonstrates broad substrate scope, accommodating both aryl and alkyl aldehydes. acs.org

Another strategy involves the diastereoselective conversion of amino acids into their β-hydroxy derivatives. This can be achieved through methods like side-chain bromination followed by treatment with silver nitrate. acs.org The resulting β-hydroxy amino acid derivatives can then potentially be eliminated to form the desired α,β-dehydroamino acid ester.

Furthermore, acid-catalyzed Aza-Michael additions of N-phthalyldehydroalanine with different amines have been shown to produce α,β-diamino acid derivatives, highlighting the reactivity of the dehydroalanine (B155165) scaffold for further functionalization. tandfonline.com

| Method | Key Features | Selectivity | Reference |

| Proline-catalyzed Aldol Condensation | Uses a glycine Schiff base and various aldehydes. | High Z-selectivity | acs.org |

| Diastereoselective Hydroxylation | Conversion of amino acids to β-hydroxy derivatives. | Diastereoselective | acs.org |

| Aza-Michael Addition | Acid-catalyzed addition of amines to dehydroalanine. | Forms α,β-diamino derivatives | tandfonline.com |

Gram-Scale Synthesis and Industrial Feasibility

The transition from laboratory-scale synthesis to gram-scale and industrial production presents a unique set of challenges, including cost-effectiveness, safety, and process robustness.

For the industrial production of this compound, process optimization is crucial. This involves streamlining synthetic steps, minimizing the use of expensive or hazardous reagents, and maximizing yield and purity. Strategies to improve scalability include the development of one-pot procedures and the use of robust and recyclable catalysts. For related syntheses of peptides containing Z-dehydroamino acids, strategies have been explored to streamline the process by avoiding sluggish reaction steps. byu.edu

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound with substitutions on the phenyl ring is important for creating libraries of compounds for drug discovery and other applications. These derivatives are typically synthesized by employing appropriately substituted starting materials. For example, using a substituted benzaldehyde in a proline-catalyzed aldol condensation or a substituted iodobenzene (B50100) in a Heck reaction would lead to the corresponding substituted this compound derivative. The reactivity of the substituted starting materials may vary depending on the nature and position of the substituent, potentially requiring adjustments to the reaction conditions.

Catalytic Transformations Involving Z Methyl 2 Acetamido 3 Phenylacrylate

Asymmetric Hydrogenation of (Z)-Methyl 2-acetamido-3-phenylacrylate

The asymmetric hydrogenation of this compound, also known as methyl (Z)-α-acetamidocinnamate, is a fundamental and extensively studied transformation in homogeneous catalysis. uva.nl This reaction involves the addition of hydrogen across the carbon-carbon double bond, creating a new stereocenter. The primary goal is to achieve high conversion of the substrate while controlling the stereochemical outcome to produce one enantiomer of the product, N-acetyl-L-phenylalanine methyl ester, in high enantiomeric excess (ee). researchgate.net The success of this hydrogenation is heavily reliant on the design of chiral catalysts, most commonly based on transition metals like rhodium complexed with chiral ligands. uva.nlnih.gov Different families of chiral ligands have been tested with this substrate, leading to varying degrees of success in enantioselectivity. researchgate.netresearchgate.net

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes are preeminent catalysts for the asymmetric hydrogenation of prochiral dehydroamino esters like this compound. rsc.orgnih.gov For decades, the development of chiral rhodium catalysts has been a major focus, leading to technologies used in the industrial production of optically active compounds. wiley-vch.de Cationic Rh(I) complexes, often prepared in situ from precursors like [Rh(COD)₂]BF₄ and a chiral ligand, are typically used. uva.nlresearchgate.net These catalytic systems have been shown to be highly effective, often achieving complete conversion and excellent enantioselectivity (>99% ee) for the hydrogenation of this compound under mild conditions. researchgate.netwiley-vch.de The performance of the rhodium catalyst is intrinsically linked to the structure of the coordinated chiral ligand, which dictates the stereochemical pathway of the reaction. ias.ac.in

The quest for high enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation of this compound has driven the development of a vast array of chiral ligand architectures.

Diamidophosphites: Bidentate bis(diamidophosphite) ligands represent a modular class of ligands that have been successfully applied in this reaction. researchgate.net These ligands are constructed from chiral diamines and chiral diols, allowing for the creation of a library of compounds with varied steric and electronic properties. In the hydrogenation of methyl (Z)-α-acetamidocinnamate, Rh(I) complexes of certain bis(diamidophosphite) ligands, particularly those incorporating a binaphthyl-derived diamine, have demonstrated exceptional performance, achieving full conversion and enantioselectivities greater than 99% ee. researchgate.net

Phosphine-Phosphites: Chiral phosphine-phosphite ligands, which combine a "hard" phosphine (B1218219) donor and a "soft" π-accepting phosphite (B83602) moiety, have been synthesized and evaluated. researchgate.net These mixed-donor ligands incorporate elements like P-stereogenic phosphanorbornanes and axially chiral bisnaphthols. researchgate.net When applied in the Rh-catalyzed asymmetric hydrogenation of this compound, these ligands have yielded moderate enantioselectivities, reaching up to 50% ee. researchgate.net A series of enantiopure phosphine-phosphite ligands was also investigated, leading to enantiomeric excesses as high as 99%. uva.nl

UREAPHOS: UREAPHOS ligands are monodentate phosphoramidites containing a urea (B33335) group capable of forming non-covalent interactions. nih.govincatt.nl This urea functionality allows the ligands to self-assemble through hydrogen bonding, forming supramolecular bidentate systems around the rhodium center. incatt.nl This approach has been effective in the hydrogenation of dehydroamino acid derivatives. While specific data for the Z-isomer is not highlighted, the related (E)-methyl 2-(acetamidomethyl)-3-phenylacrylate was hydrogenated with very high enantioselectivity using a UREAPHOS-based rhodium catalyst. incatt.nl The principle relies on forming either homo- or heterobidentate complexes that enhance catalyst performance. incatt.nl

Pyrrolidinyl Ferrocene-Containing Ligands: Chiral ligands incorporating a ferrocene (B1249389) scaffold have been widely used in asymmetric catalysis due to their unique structural properties, including planar chirality. mdpi.comnih.govcapes.gov.br A series of chiral pyrrolidine-substituted ferrocene-derived phosphine-phosphoaramidite ligands were designed and synthesized. mdpi.comnih.gov These ligands, which possess planar, central, and axial chirality, proved proficient in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters, yielding products with full conversion and excellent enantioselectivities, in some cases exceeding 99.9% ee. mdpi.comnih.gov

Ligands with chirality centered on the phosphorus atom (P-stereogenic) have been instrumental in achieving high enantioselectivity. wiley-vch.de The development of P-chirogenic bisphospholane ligands like TangPhos marked a significant advancement, demonstrating excellent enantioinduction and high catalytic activity in Rh-catalyzed hydrogenations. wiley-vch.de More broadly, a variety of P-stereogenic ligands have been successfully employed.

A family of simple P-stereogenic N-phosphine-phosphite ligands provided excellent enantiocontrol for α-dehydroamino acid derivatives, with ee's up to >99%. nih.gov Additionally, enantiopure P-chiral 1-phosphanorbornane derivatives have been used to create bidentate ligands for the asymmetric hydrogenation of this compound, resulting in moderate enantioselectivities. researchgate.net The rigidity and unique electronic properties of P-stereogenic ligands contribute significantly to their effectiveness in creating a highly selective chiral environment around the metal center. wiley-vch.de

Bidentate ligands, which chelate to the rhodium center through two donor atoms, form stable, well-defined catalytic complexes that often lead to high enantiomeric excess. The chelate effect reduces the conformational flexibility of the catalyst-substrate complex, enhancing stereochemical communication.

New enantiopure P,P-bidentate bis(diamidophosphite) ligands with diazaphospholidine backbones have been shown to be highly effective. researchgate.net The modular structure of these ligands allows for fine-tuning of the chiral pocket. For the hydrogenation of methyl (Z)-α-acetamidocinnamate, the Rh(I) complex of ligand (R;R,R;R)-3c (see table below) yielded the product with >99% ee, demonstrating the profound influence of the bidentate ligand's specific structure on enantioselectivity. researchgate.net Similarly, phosphine-phosphite ligands that act as bidentate systems have achieved up to 99% ee in the same reaction. uva.nl The choice of the bridging backbone and the substituents on the phosphorus atoms are critical factors that determine the final enantiomeric excess. researchgate.net

| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| (R;S,S;S)-1a | >99 | 94 | S |

| (R;R,R;S)-1b | >99 | 96 | S |

| (R;R,R;R)-3c | >99 | >99 | S |

| (R;R,R;S)-3d | >99 | 99 | S |

Supramolecular catalysis leverages non-covalent interactions to assemble catalyst components, offering a powerful strategy for creating large and diverse ligand libraries from a small number of building blocks. nih.govnih.gov In the context of rhodium-catalyzed hydrogenation, monodentate ligands functionalized with recognition sites (e.g., urea groups in UREAPHOS or phthalic acid diamides in PhthalaPhos) can self-assemble into bidentate-like structures. nih.govincatt.nl

This approach allows for the formation of heterobidentate complexes by mixing two different monodentate ligands. incatt.nluva.nl The resulting heteroleptic catalyst can exhibit superior activity and selectivity compared to the corresponding homoleptic complexes. uva.nlacs.org For example, combining a strong σ-donating ligand with a strong π-accepting ligand can lead to a highly effective catalyst. incatt.nl Control experiments have demonstrated that hydrogen-bonding interactions involving the ligand framework strongly contribute to the outstanding catalytic properties, likely by helping to orient the substrate in the catalytic cycle. nih.gov This strategy of generating catalyst libraries and employing a combinatorial approach has proven effective in identifying highly selective catalysts for asymmetric hydrogenation. acs.orgnih.gov

Mechanistic studies of the rhodium-catalyzed hydrogenation of dehydroamino acid esters like this compound have been crucial for understanding the origin of enantioselectivity. The generally accepted mechanism involves the coordination of the olefin's C=C double bond and the amide carbonyl oxygen to the chiral rhodium complex, forming a catalyst-substrate adduct. ias.ac.in This bidentate coordination is a key factor in achieving high enantioselectivity.

The reaction proceeds via oxidative addition of molecular hydrogen to the Rh(I) center, followed by migratory insertion of the olefin into a rhodium-hydride bond and subsequent reductive elimination of the hydrogenated product. nih.gov Spectroscopic studies and DFT calculations have provided insight into the structures of key intermediates. osti.gov For instance, investigations into related systems show that H₂ can be dissociated at the rhodium site, and interactions between the ligand and the substrate, such as hydrogen bonding, can stabilize the active sites and lower the energy barrier of the reaction, thus increasing the rate and selectivity. nih.govosti.gov The less stable diastereomeric catalyst-substrate adduct is often the one that reacts faster, leading to the major enantiomeric product, a concept known as the "anti-lock-and-key" model. The precise nature of the ligand framework dictates the stability and reactivity of these diastereomeric intermediates, ultimately controlling the stereochemical outcome. nih.gov

Mechanistic Investigations of Rh-Catalyzed Hydrogenation.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts have emerged as powerful alternatives to rhodium for the asymmetric hydrogenation of various olefins, including this compound. researchgate.netresearchgate.net Cationic iridium complexes, particularly those with a non-coordinating counterion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF-), are known for their high efficiency. researchgate.net

The success of iridium-catalyzed asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. A key feature of many effective ligands is an electronically unsymmetric core with two different coordinating heteroatoms, such as P,N or P,O ligands. researchgate.netrsc.org This allows for fine-tuning of the electronic and steric properties of the catalyst.

Several classes of ligands have been developed and shown to be effective:

Phosphine-Oxazoline (PHOX) Ligands: These P,N ligands are highly versatile and have been successfully used in iridium catalysis. researchgate.net

Phosphinite-Oxazoline Ligands: Ligands like those derived from threonine (Ir-ThrePHOX) have demonstrated high selectivity. researchgate.net

Proline-Based P,O Ligands: These ligands have shown excellent enantioselectivities, sometimes surpassing those of N,P ligands for certain substrates. core.ac.uk

Pyridine-Phosphinite Ligands: These P,N ligands offer a modular structure that can be readily modified. core.ac.uk

Tridentate P-N-N Ligands: Immobilized versions of these ligands have been developed for easier catalyst separation and recycling, showing excellent activity and selectivity. rsc.org

Phosphite-Thioether Ligands: DFT-inspired design has led to the development of P,S ligands where the thioether group plays a significant role in directing the coordination of the olefin. acs.org

Chiral Cyclopentadienyl (Cp) Ligands:* Robust cyclometalated iridium(III) complexes with chiral Cp* ligands have proven effective, particularly in challenging hydrogenations under acidic conditions. nih.gov

SpiroPAP Ligands: These ligands have been used in the highly efficient iridium-catalyzed asymmetric hydrogenation of racemic lactones. rsc.org

The modular nature of these ligand classes allows for extensive structural variation, enabling the optimization of the catalyst for specific applications. researchgate.net

Both iridium and rhodium catalysts are highly effective for the asymmetric hydrogenation of this compound, but they exhibit some key differences.

| Feature | Iridium Catalytic Systems | Rhodium Catalytic Systems |

| Substrate Scope | Generally broader; often do not require a coordinating group adjacent to the C=C bond for unfunctionalized olefins. researchgate.net | Traditionally very effective for functionalized olefins like dehydroamino acids. |

| Ligand Type | Often employ electronically unsymmetric bidentate ligands (e.g., P,N; P,O). researchgate.net | Frequently utilize C2-symmetric diphosphine ligands (e.g., DIPAMP, CHIRAPHOS). bohrium.com |

| Mechanism | Can proceed via Ir(III)/Ir(V) catalytic cycles for some substrates. acs.org | Typically involves a Rh(I)/Rh(III) cycle. |

| Activity | Can be highly active, allowing for low catalyst loadings. | Also highly active, with well-established systems. |

| Enantioselectivity | Capable of achieving very high enantioselectivities, often >99% ee. researchgate.netcore.ac.uk | Also capable of achieving excellent enantioselectivities, often >95% ee. nih.gov |

For the specific substrate this compound, both systems can provide excellent results. For example, rhodium catalysts with PhthalaPhos ligands have yielded enantioselectivities greater than 94% ee. nih.gov Similarly, various iridium catalysts with ligands such as chiral 1-phosphanorbornanes have also been successfully applied to this substrate. researchgate.net The choice between an iridium or rhodium system may depend on factors like the availability of a specific ligand, cost, and sensitivity to functional groups in more complex substrates.

Other Metal-Catalyzed Asymmetric Hydrogenation

While rhodium and iridium dominate the field, research into asymmetric hydrogenation using more earth-abundant, first-row transition metals like cobalt and nickel is an active area. rsc.org These metals offer a potentially more sustainable and economical alternative to precious metals. rsc.org The catalytic behavior of these 3d metals can differ significantly from their 4d (Rh) and 5d (Ir) counterparts, sometimes involving different reaction mechanisms and challenges related to catalyst deactivation. rsc.org Computational studies suggest that for cobalt and nickel, the stereochemistry is determined at the stage where the substrate approaches the metal-hydride bond for migratory insertion. mdpi.com

Other Asymmetric Catalytic Reactions Utilizing this compound as a Substrate

Beyond hydrogenation, this compound can serve as a substrate in other asymmetric catalytic transformations. For instance, it has been used in studies involving transfer hydrogenation. In one example, the terpene limonene (B3431351) was used as a hydrogen source in the presence of a catalyst, acting as both the solvent and the reducing agent under neat conditions. researchgate.net This highlights the versatility of this substrate in exploring novel and more sustainable reduction methodologies. researchgate.net

Stereochemical Aspects and Chiral Pool Applications

Role of (Z)-Methyl 2-acetamido-3-phenylacrylate as a Prochiral Substrate

This compound serves as a classic example of a prochiral substrate in asymmetric hydrogenation. The carbon-carbon double bond is prostereogenic, meaning that the addition of hydrogen across this bond from opposite faces (re or si face) results in the formation of one of two enantiomers. The molecule itself is achiral as it possesses a plane of symmetry. However, the two faces of the double bond are diastereotopic, allowing a chiral catalyst to differentiate between them and selectively deliver hydrogen to one face, leading to the formation of a single enantiomer of the product. This selective process is the cornerstone of asymmetric hydrogenation.

A library of binol-derived chiral monophosphites containing a phthalic acid diamide (B1670390) group (PhthalaPhos) has been effectively used in the rhodium-catalyzed enantioselective hydrogenation of prochiral dehydroamino esters, including this compound. nih.gov The success of these reactions hinges on the ability of the chiral catalyst to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer over the other.

Access to Enantiomerically Pure Products from Asymmetric Transformations

The asymmetric hydrogenation of this compound is a well-established and highly efficient method for producing enantiomerically pure N-acetyl-phenylalanine methyl ester. This transformation is typically catalyzed by transition metal complexes, most commonly rhodium and iridium, coordinated to chiral phosphine (B1218219) ligands. The choice of metal and, more importantly, the chiral ligand, dictates the enantioselectivity of the reaction.

Numerous chiral ligands have been developed and successfully applied in the asymmetric hydrogenation of this substrate, often achieving excellent enantiomeric excesses (ee). For instance, rhodium catalysts bearing chiral supramolecular ligands like PhthalaPhos have demonstrated high enantioselectivity. nih.gov In one study, six different ligands from the PhthalaPhos library afforded the desired product with greater than 94% ee. nih.gov Similarly, the use of [Rh(dipamp)(cod)]+BF4− as a chiral catalyst resulted in the formation of the (S,S)-dipeptide from a bisdehydrodipeptide precursor with high diastereoselectivity and enantioselectivity (>95% ee).

Table 1: Selected Catalytic Systems for the Asymmetric Hydrogenation of this compound

| Catalyst/Ligand | Metal | Enantiomeric Excess (ee) | Reference |

| PhthalaPhos | Rhodium | >94% | nih.gov |

| dipamp | Rhodium | >95% |

Applications in the Synthesis of Chiral Amino Acid Derivatives

The enantiomerically enriched products obtained from the asymmetric hydrogenation of this compound are valuable intermediates in the synthesis of various chiral amino acid derivatives.

The direct product of the asymmetric hydrogenation of this compound is N-acetyl-phenylalanine methyl ester. Subsequent hydrolysis of the ester and amide functionalities yields the desired L-phenylalanine. This synthetic route provides a reliable method for the production of this essential amino acid. Procedures for the preparation of L-phenylalanine methyl ester hydrochloride from L-phenylalanine are well-documented, highlighting the importance of this derivative as a building block in organic synthesis. rsc.org The hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid, a related precursor, yields N-acetyl-D,L-phenylalanine methyl ester, which can be resolved to obtain the individual enantiomers. prepchem.com

While the direct synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine) from this compound is not explicitly detailed in a single procedure, the principles of asymmetric hydrogenation are fundamental to its industrial production. The core strategy involves the creation of the chiral amine-bearing carbon center, which can be achieved through the asymmetric hydrogenation of a suitable dehydroamino acid precursor. Following the establishment of the stereocenter, subsequent aromatic hydroxylation of the phenyl ring can lead to the formation of the catechol functionality characteristic of L-DOPA. The successful asymmetric hydrogenation of this compound to its corresponding phenylalanine derivative with high enantiopurity demonstrates the feasibility of applying this methodology to produce precursors for more complex amino acids like L-DOPA.

Advanced Methodologies and Future Research Directions

Development of Novel Chiral Ligands for Enhanced Enantioselectivity and Turnover Frequency

The asymmetric hydrogenation of (Z)-Methyl 2-acetamido-3-phenylacrylate, often referred to in literature as methyl (Z)-α-acetamidocinnamate (MAC), is a benchmark reaction for testing the efficacy of new chiral catalysts. The primary goals are to achieve near-perfect enantioselectivity (approaching 100% enantiomeric excess, or ee) and high turnover frequencies (TOF), indicating a highly active and efficient catalyst.

Research has led to the creation of diverse classes of chiral phosphine (B1218219) ligands. For instance, rhodium complexes incorporating P-chiral, C2-symmetric bisphosphines have been synthesized and shown to be highly effective. researchgate.net A significant breakthrough came with the development of supramolecular ligands like PhthalaPhos, a library of binol-derived chiral monophosphites featuring a phthalic acid diamide (B1670390) group. nih.gov These ligands engage in hydrogen-bonding interactions with the substrate, which contributes to their high stereoselectivity. nih.gov In tests with rhodium catalysts, several PhthalaPhos ligands achieved over 94% ee for the hydrogenation of this compound. nih.gov

Other innovative ligand architectures include P-stereogenic phosphanorbornanes and chiral 1-phosphabarrelene-pyridines. researchgate.netresearchgate.net While these have shown promise, with iridium-based catalysts featuring phosphanorbornane derivatives yielding moderate enantioselectivity (up to 50% ee), they highlight the ongoing exploration of novel structural motifs to fine-tune the chiral environment around the metal center. researchgate.net The performance of rhodium catalysts with established ligands like (R,R)-Et-DuPhos remains a high standard, achieving over 99% ee under mild conditions. ajchem-b.com

Table 1: Performance of Selected Chiral Ligands in the Asymmetric Hydrogenation of this compound (MAC)

| Chiral Ligand | Metal Center | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|

| PhthalaPhos (various) | Rhodium | >94% | nih.gov |

| (R,R)-Et-DuPhos | Rhodium | >99% | ajchem-b.com |

| BisP* (P-chiral bisphosphines) | Rhodium | Not specified | researchgate.net |

Green Chemistry Approaches in the Synthesis and Transformation of this compound

The principles of green chemistry are increasingly being integrated into the synthesis and modification of fine chemicals, aiming to reduce environmental impact through safer solvents, recyclable components, and improved energy efficiency.

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. For hydrogenation reactions, water is an ideal green solvent. Research has demonstrated that rhodium-catalyzed hydrogenations can be effectively performed in aqueous micellar solutions, which help to solubilize the organic substrate and the catalyst while allowing for easier catalyst recovery. rsc.orgsemanticscholar.orgscispace.com

Another novel approach involves the use of deep eutectic solvents (DES). For example, the hydrogenation of this compound has been successfully carried out using Wilkinson's catalyst in a bio-derived eutectic mixture of citric acid and N,N'-dimethylurea. researchgate.net Furthermore, systems that generate hydrogen in situ from aluminum powder and water eliminate the need for high-pressure hydrogen gas, representing a significant safety and environmental benefit. mdpi.com The use of water as a solvent in heterogeneous catalysis with supported rhodium catalysts has also been shown to be highly effective. rsc.org

To improve the economic and environmental viability of processes using expensive precious metal catalysts, the development of recyclable systems is crucial. Heterogenization of homogeneous catalysts is a common strategy. This can be achieved by anchoring the chiral catalyst to an insoluble support. chimia.chnih.gov For instance, chiral catalysts have been immobilized on solid supports, allowing them to be easily recovered by filtration and reused for multiple reaction cycles with only a slight decrease in enantioselectivity. chimia.ch

Another strategy involves using polymer-bound catalysts, such as those supported by polyethylene (B3416737) glycol, which can be precipitated from the reaction mixture and recovered. nih.gov These supported catalysts have demonstrated the ability to be recycled multiple times, maintaining high yields and enantioselectivity. nih.gov The design of self-supported chiral catalysts, where the ligand structure itself forms an insoluble network, is another promising avenue that yields robust, heterogeneous catalysts with enantioselectivity sometimes exceeding their homogeneous counterparts. chimia.ch

Table 2: Recyclability of Heterogenized Catalysts in Asymmetric Hydrogenation

| Catalyst System | Reaction | Number of Cycles | Final Yield/Enantioselectivity | Reference |

|---|---|---|---|---|

| Self-supported chiral catalyst (1c) | Hydrogenation of methyl 2-acetamidoacrylate | 7 | Full conversion, 89.5% ee (from 95%) | chimia.ch |

Computational Chemistry in Understanding Reaction Mechanisms and Predicting Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms and understanding the origins of stereoselectivity. acs.org For the rhodium-catalyzed hydrogenation of this compound, computational studies help to map out the entire catalytic cycle, identify key intermediates, and calculate the energy barriers of competing reaction pathways. acs.orgethz.ch

These studies can reveal subtle but crucial non-covalent interactions, such as the hydrogen bonds between a ligand and the substrate, which can significantly influence the stereochemical outcome. nih.gov By modeling the transition states leading to the different enantiomeric products, researchers can predict which ligand structure will provide the highest enantioselectivity. This predictive power accelerates the design of new, more effective catalysts by allowing for in silico screening, thereby reducing the time and resources spent on empirical trial-and-error synthesis and testing. ethz.chumich.edu

Exploration of Alternative Catalytic Systems and Reaction Types

While rhodium has been the dominant metal for the asymmetric hydrogenation of this substrate, research into alternative metals continues. Iridium, for example, has been explored as a catalyst center. researchgate.netresearchgate.net Iridium-based catalysts can offer different reactivity and selectivity profiles, and their development expands the toolkit available to synthetic chemists.

Beyond asymmetric hydrogenation, there is potential for applying other catalytic transformations to this compound. For instance, ligands developed for hydrogenation have also been tested in other reactions like asymmetric hydroformylation. researchgate.net Exploring other reaction types, such as asymmetric conjugate additions or cycloadditions, could lead to the synthesis of a wider array of complex, chiral molecules from this versatile starting material.

Expanding the Substrate Scope for Derivatives of this compound

The value of a new catalytic method is greatly enhanced if it is applicable to a broad range of substrates. Therefore, a key research direction is to test highly enantioselective catalysts developed for this compound against a variety of related prochiral olefins. This includes substrates with different substituents on the phenyl ring or variations in the N-acyl group.

The synthesis of derivatives often involves modifying the parent structure through established reactions. For example, derivatives such as (Z)-Methyl 3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylate can be synthesized from related oxazolone (B7731731) precursors. The ability of a single catalytic system to effectively hydrogenate this expanded family of substrates is a rigorous test of its robustness and utility, paving the way for the synthesis of a diverse library of non-proteinogenic amino acid derivatives for pharmaceutical and materials science applications.

Table 3: Examples of Synthesized Derivatives Related to this compound

| Compound Name | Modification from Parent Compound | Synthetic Precursor | Reference |

|---|---|---|---|

| (Z)-Methyl 3-(4-chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylate | Chloro-substituted phenyl ring; dimethoxybenzamido group | Oxazolone derivative | |

| (Z)-Methyl 3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylate | Chloro-substituted phenyl ring; trimethoxybenzamido group | Oxazolone derivative |

常见问题

Q. What are the standard synthetic routes for preparing (Z)-methyl 2-acetamido-3-phenylacrylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via Rh- or Ir-catalyzed asymmetric hydrogenation of precursor substrates. Key steps include solvent selection (e.g., THF or CH₂Cl₂), ligand-to-metal ratios (e.g., 2:1 Rh/L3 in THF), and hydrogen pressure (up to 30 bar for improved enantioselectivity) . For hydrolysis or methanolysis, solvents like aqueous NaOH or methanol are used, with reaction progress monitored by TLC and products characterized via ¹H NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Used to confirm structural integrity and monitor reactions (e.g., distinguishing between hydrolysis product 8 and methanolysis product 9) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in derivatives like (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid .

- Chiral HPLC : Essential for separating enantiomers when enantioselectivity is low (e.g., 12% ee in preliminary hydrogenation trials) .

Q. What are the primary catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : It serves as a benchmark substrate in Rh- or Ir-catalyzed asymmetric hydrogenation for synthesizing enantiomerically enriched amino acid derivatives. For example, Ir/6a catalysts achieve full conversion in CH₂Cl₂, while Rh/L3 systems in THF yield up to 50% ee . It is also used in Pd-catalyzed allylation and hydroformylation studies .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in asymmetric hydrogenation of this compound?

- Methodological Answer :

- Ligand screening : Test P-stereogenic phosphine–phosphite ligands (e.g., L1–L3) to balance steric and electronic effects .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ee compared to non-polar solvents .

- Pressure and temperature : Increasing H₂ pressure (up to 30 bar) and adjusting Rh/ligand ratios improve selectivity .

- Data-driven approach : Compare catalytic systems using tables (e.g., Table 3 in ) to identify trends in conversion and ee.

Q. What solvent-dependent reactivity has been observed in derivatization studies?

- Methodological Answer :

- Hydrolysis : Proceeds in aqueous NaOH to yield acetylamino acids, while inert solvents (CH₂Cl₂, CH₃CN) leave the compound unchanged .

- Methanolysis : Methanol reacts with the compound to form acetamidoacetate derivatives, highlighting the need for solvent compatibility studies in synthetic workflows .

Q. How should researchers address contradictions in enantioselectivity data across studies?

- Methodological Answer :

- Systematic troubleshooting : Replicate conditions from conflicting studies (e.g., Ir/6a vs. Rh/L3 systems) to isolate variables like catalyst loading or solvent .

- Advanced analytics : Use chiral HPLC or NMR spectroscopy to verify ee values and rule out experimental artifacts .

- Ligand design : Develop asymmetric ligands (e.g., phosphine–phosphites) to overcome limitations in existing systems .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Spill management : Avoid environmental discharge; collect spills with inert absorbents and dispose via certified waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。